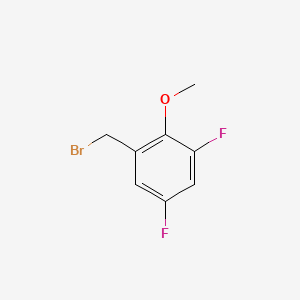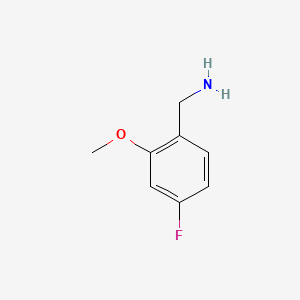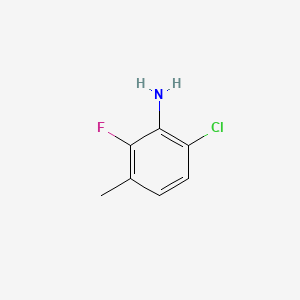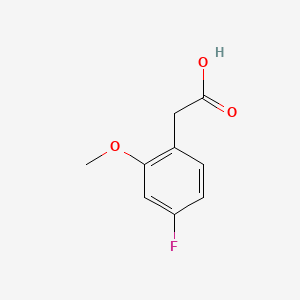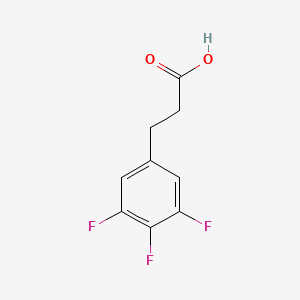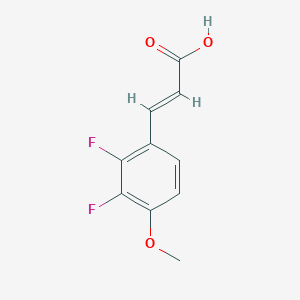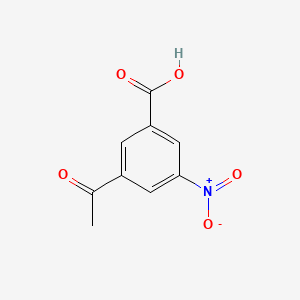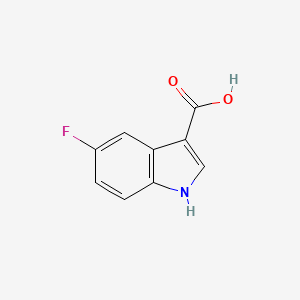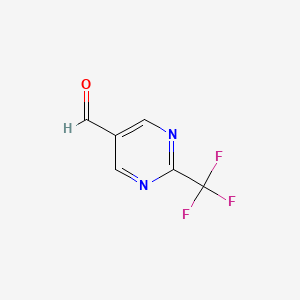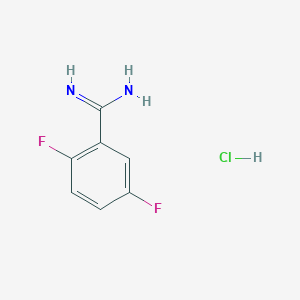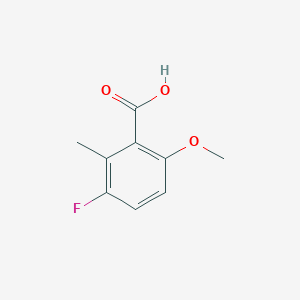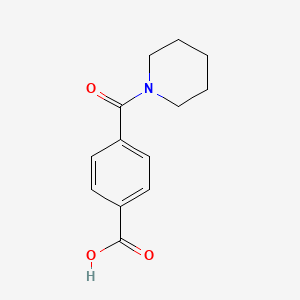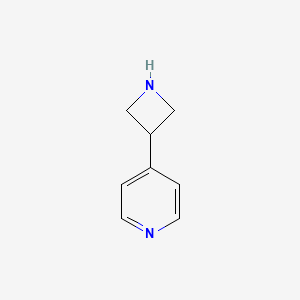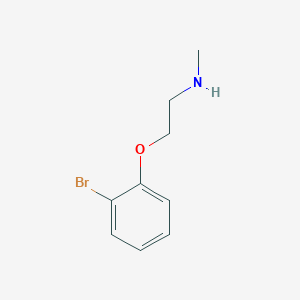
2-(2-Bromophenoxy)-N-methylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of brominated aromatic compounds is a topic of interest in several of the provided papers. For instance, paper describes the selective bromination of alkyl furan carboxylates, which could be analogous to the bromination steps necessary for synthesizing 2-(2-Bromophenoxy)-N-methylethanamine. Similarly, paper details the synthesis of 2-Bromo-4-methylphenol through oxidative bromination, which could be a related process if one were to synthesize the 2-bromophenoxy component of the target compound.
Molecular Structure Analysis
The molecular structure of brominated compounds is a key focus in papers , , , and . These papers discuss the characterization of similar compounds using techniques such as X-ray diffraction, NMR, and DFT calculations. For example, paper examines the crystal structure of a brominated phenol-imine compound, which could share structural similarities with 2-(2-Bromophenoxy)-N-methylethanamine, particularly in terms of the bromophenyl moiety.
Chemical Reactions Analysis
The reactivity of brominated compounds with various nucleophiles is explored in paper , where the bromomethyl furans react with secondary amines to form tertiary amines. This is relevant to the target compound, as the presence of a bromine atom on the aromatic ring could potentially facilitate similar nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are indirectly discussed in the papers. For instance, paper mentions the low mammalian toxicity and favorable environmental profile of a brominated benzylamine herbicide, which could suggest similar properties for 2-(2-Bromophenoxy)-N-methylethanamine. Additionally, paper reports on the antibacterial and antifungal activity of brominated oxazaphosphinine derivatives, indicating that brominated compounds can exhibit significant biological activities.
Applications De Recherche Scientifique
Summary of the Application
“2-(2-Bromophenoxy)-N-methylethanamine” is used in the determination of impurities in pharmaceuticals . The presence of impurities, particularly the API-related impurities, i.e., degradation-related impurities (DRIs) and interaction-related impurities (IRIs), may affect the quality, safety, and efficacy of drug products .
Methods of Application
The procedures for the identification of DPIs in pharmaceuticals, i.e., ethyl cysteinate dimer, ®-N-methyl-3- (2-bromophenoxy)-3-phenylpropanamine, sestamibi, etc., using high-performance liquid chromatography tandem mass spectrometry (LC-MS/MS) were studied . The practice of kinetic study to distinguish PRIs and DRIs, determination of the potential core fragments coupled with a predicted list of relevant transformations for conducting MS/MS scans, applications of stable isotope distribution patterns or natural abundances, practice of mass balance, etc., have been well demonstrated to justify the reliabilities of identification results .
Results or Outcomes
The application of these methods has been demonstrated to be reliable for the identification of impurities in pharmaceuticals .
2. Application in Chemical Synthesis
Summary of the Application
“2-(2-Bromophenoxy)-N-methylethanamine” can be used in the synthesis of complex organic molecules. For example, it has been used in the synthesis of a 5,7-diphenyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative through a Hantzsch cyclocondensation-type reaction .
Methods of Application
The synthesis involves a two-step reaction. The first step is the formation of a chalcone derivative using Claisen–Schmidt condensation, which is followed by the Michael addition of the formed chalcone with 1,3-dimethylbarbituric acid .
Results or Outcomes
The structure of the prepared compound was established by spectral data: FTIR, HRESIMS, 1H- and 13C-NMR .
3. Application in Chemical Synthesis
Summary of the Application
“2-(2-Bromophenoxy)-N-methylethanamine” can be used in the synthesis of complex organic molecules. For example, it has been used in the synthesis of a 5,7-diphenyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative through a Hantzsch cyclocondensation-type reaction .
Methods of Application
The synthesis involves a two-step reaction. The first step is the formation of a chalcone derivative using Claisen–Schmidt condensation, which is followed by the Michael addition of the formed chalcone with 1,3-dimethylbarbituric acid .
Results or Outcomes
The structure of the prepared compound was established by spectral data: FTIR, HRESIMS, 1H- and 13C-NMR .
Safety And Hazards
The specific safety and hazards information for “2-(2-Bromophenoxy)-N-methylethanamine” is not directly available from the search results. However, it’s important to handle all chemicals with appropriate safety measures.
Orientations Futures
The future directions of “2-(2-Bromophenoxy)-N-methylethanamine” are not directly available from the search results. However, it’s known that compounds possessing a dihydropyrimidine (DHPM) core attract the interest of researchers, either due to their wide spectrum bioactivities or from a synthesis point of view4.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date.
Propriétés
IUPAC Name |
2-(2-bromophenoxy)-N-methylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5,11H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEOHCQQNKXAPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591710 |
Source


|
| Record name | 2-(2-Bromophenoxy)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenoxy)-N-methylethanamine | |
CAS RN |
915920-44-4 |
Source


|
| Record name | 2-(2-Bromophenoxy)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

